6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine
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Overview
Description
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine is a heterocyclic compound that features a fused pyrano-thiazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiazole derivatives with suitable aldehydes or ketones in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]thiazol-7-amine: Similar structure but different ring fusion.
4H-Pyrano[3,4-d]thiazol-4-one: Another pyrano-thiazole derivative with different functional groups
Uniqueness
6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrano[3,2-d][1,3]thiazol-7-amine |
InChI |
InChI=1S/C6H8N2OS/c7-4-1-2-9-6-5(4)8-3-10-6/h3-4H,1-2,7H2 |
InChI Key |
OBDVAGBXRMXTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)N=CS2 |
Origin of Product |
United States |
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